![molecular formula C17H18ClNO4 B5599715 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 346664-01-5](/img/structure/B5599715.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound of interest in various scientific studies due to its unique structure and potential for diverse applications. The compound's synthesis, molecular structure, and properties have been explored to understand its chemical behavior and potential utility in different fields.
Synthesis Analysis
The synthesis of related acetamide compounds often involves converting aromatic acids into esters, hydrazides, and subsequently into the target compounds through reactions with appropriate bromoacetamide derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH). The structural confirmation is typically achieved through spectral data such as 1H-NMR, IR, and mass spectrometry (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide and related compounds has been elucidated using various techniques like X-ray crystallography, which provides insights into the conformation, bond lengths, and angles. Hydrogen bonding patterns and molecular conformations play a significant role in the stabilization and physical properties of these compounds (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds are diverse and include hydrolyzations, silylations, and interactions with various reagents to form different products. These reactions are influenced by the compound's functional groups, leading to the formation of heterocycles, derivatives, and other complex molecules with specific properties (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure, intermolecular forces, and the presence of functional groups (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are key to understanding the behavior of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide in various chemical environments. Studies have shown these compounds to engage in diverse reactions, yielding a range of products with potential applications in synthesis, medicinal chemistry, and material science (Sakai et al., 2022).
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-12-6-4-11(5-7-12)8-17(20)19-14-10-15(22-2)13(18)9-16(14)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZNAXUHAXIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192057 |
Source
|
Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide | |
CAS RN |
346664-01-5 |
Source
|
Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346664-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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